molecular formula C12H9NOS B2717308 4-(Pyridin-2-ylsulfanyl)benzaldehyde CAS No. 87626-35-5

4-(Pyridin-2-ylsulfanyl)benzaldehyde

Cat. No.: B2717308
CAS No.: 87626-35-5
M. Wt: 215.27
InChI Key: DAWWZCAPLXRJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-ylsulfanyl)benzaldehyde is an organic compound with the molecular formula C12H9NOS and a molecular weight of 215.27 g/mol It is characterized by the presence of a benzaldehyde group attached to a pyridin-2-ylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylsulfanyl)benzaldehyde typically involves the reaction of 2-mercaptopyridine with 4-formylbenzenesulfonyl chloride under basic conditions . The reaction proceeds through the formation of a thioether linkage between the pyridine and benzaldehyde moieties. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylsulfanyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-2-ylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 4-(Pyridin-2-ylsulfanyl)benzoic acid.

    Reduction: 4-(Pyridin-2-ylsulfanyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pyridin-2-ylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in the development of metal complexes for biological applications.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The pyridin-2-ylsulfanyl group can interact with metal ions, forming stable complexes that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-ylthio)benzaldehyde: Similar structure but with a thioether linkage instead of a sulfanyl group.

    4-(Pyridin-2-ylsulfonyl)benzaldehyde: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.

Uniqueness

4-(Pyridin-2-ylsulfanyl)benzaldehyde is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it a valuable compound for specific applications in synthesis and research.

Properties

IUPAC Name

4-pyridin-2-ylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWWZCAPLXRJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 18.4 g of 2-pyridinethiol, 23.2 g of 4-chlorobenzaldehyde, 40 g of potassium carbonate and 100 ml of hexamethylphosphoramide was heated at a temperature of 140° C. for 4 hours. After cooling, the mixture was filtered and the filtrate was concentrated. The resulting oily substance was dissolved in diethyl ether and the solution was washed successively with an aqueous solution of sodium hydroxide and water, and dried over magnesium sulfate. The solvent was distilled off and the resulting oily substance was distilled under reduced pressure to obtain 15 g (42% yield) of 4-(2-pyridylthio)benzaldehyde as a colorless oil having a boiling point of 136° C./2 mmHg.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.